6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one
Overview
Description
6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 6th position, a fluorobenzenesulfonyl group at the 3rd position, and a chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 6th position of the chromenone core.
Sulfonylation: Attachment of the 3-fluorobenzenesulfonyl group at the 3rd position.
The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and sulfonylating agents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The chromenone core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized chromenone derivatives.
Reduction: Formation of reduced chromenone derivatives.
Scientific Research Applications
6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a lead compound for drug development, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-bromo-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one: Similar structure with a different position of the fluorine atom.
6-bromo-3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one: Similar structure with a chlorine atom instead of fluorine.
6-bromo-3-(3-methylbenzenesulfonyl)-2H-chromen-2-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
6-bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one is unique due to the specific positioning of the fluorobenzenesulfonyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
6-bromo-3-(3-fluorophenyl)sulfonylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO4S/c16-10-4-5-13-9(6-10)7-14(15(18)21-13)22(19,20)12-3-1-2-11(17)8-12/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOQRBBBGFSMRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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